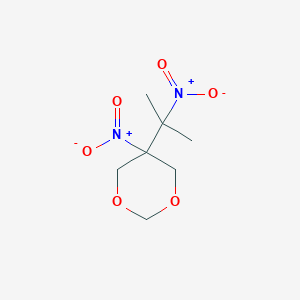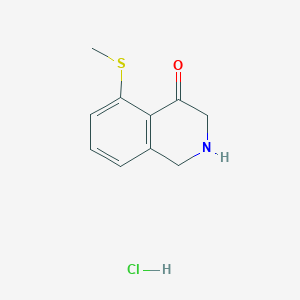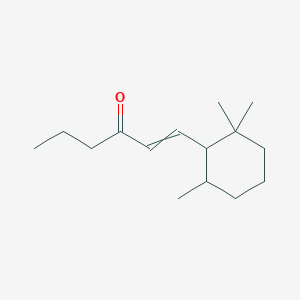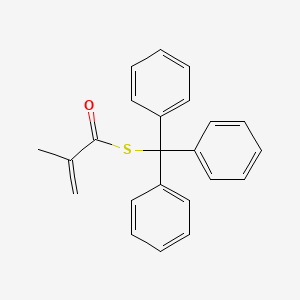
2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- is a heterocyclic compound that features a benzoxazine ring fused with a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- typically involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones . The reaction conditions often require the presence of an acid catalyst to facilitate the formation of the benzoxazine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines .
Wissenschaftliche Forschungsanwendungen
2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its bioactive properties.
Industry: It is used in the development of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
- 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-
- 2H-3,1-Benzoxazine-2,4-(1H)-dione
- 3,4-Dihydro-2H-1,4-benzoxazines
Comparison: 2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties. Compared to other benzoxazines, this compound may exhibit different reactivity and bioactivity profiles, making it a valuable subject for further research .
Eigenschaften
CAS-Nummer |
90284-38-1 |
|---|---|
Molekularformel |
C12H12N2O |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
2-(1H-pyrrol-2-yl)-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C12H12N2O/c1-2-5-10-9(4-1)8-15-12(14-10)11-6-3-7-13-11/h1-7,12-14H,8H2 |
InChI-Schlüssel |
SWDRSDFYFSKCSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2NC(O1)C3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)

![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)



![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)

![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)

![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)


